molecular formula C17H24N2O2S B6909160 N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B6909160
M. Wt: 320.5 g/mol
InChI Key: PYJAQLBFDLCSSG-UHFFFAOYSA-N
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Description

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a piperidine ring, a benzothiophene moiety, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-12(17(21)19-9-5-2-6-10-19)18-16(20)15-11-13-7-3-4-8-14(13)22-15/h11-12H,2-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJAQLBFDLCSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with 1-oxo-1-piperidin-1-ylpropan-2-amine under specific conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, temperature, and reaction time are critical parameters that need to be optimized for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1-piperidin-1-ylpropan-2-yl)benzamide
  • N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide
  • 3,6-dichloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-2-carboxamide

Uniqueness

N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide stands out due to its unique combination of a piperidine ring and a benzothiophene moiety, which imparts distinct chemical and biological properties

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